Prop-2-yn-1-yl 1H-imidazole-1-carboxylate

Catalog No.
S3318336
CAS No.
83395-38-4
M.F
C7H6N2O2
M. Wt
150.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prop-2-yn-1-yl 1H-imidazole-1-carboxylate

CAS Number

83395-38-4

Product Name

Prop-2-yn-1-yl 1H-imidazole-1-carboxylate

IUPAC Name

prop-2-ynyl imidazole-1-carboxylate

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

InChI

InChI=1S/C7H6N2O2/c1-2-5-11-7(10)9-4-3-8-6-9/h1,3-4,6H,5H2

InChI Key

LLVCOZOEWQQTAV-UHFFFAOYSA-N

SMILES

C#CCOC(=O)N1C=CN=C1

Canonical SMILES

C#CCOC(=O)N1C=CN=C1

Synthesis and Modification:

Prop-2-yn-1-yl 1H-imidazole-1-carboxylate (also known as propargyl imidazole-1-carboxylate) is a small organic molecule synthesized through various methods, including click chemistry and Sonogashira coupling reactions. [PubChem, Prop-2-yn-1-yl 1H-imidazole-1-carboxylate, ] Due to its reactive alkyne and imidazole functionalities, it serves as a versatile building block for the synthesis of more complex molecules with diverse applications in scientific research.

Potential Applications:

While research on Prop-2-yn-1-yl 1H-imidazole-1-carboxylate itself is limited, its potential applications lie in the fields of:

  • Medicinal Chemistry: The imidazole ring is a common pharmacophore present in numerous drugs, and the alkyne group can participate in click chemistry reactions to introduce various functionalities, potentially leading to novel drug candidates. [NCBI, Imidazole ring system, ]
  • Material Science: The combination of the aromatic imidazole and the reactive alkyne group makes this molecule a potential candidate for the development of new functional materials, such as polymers, gels, and sensors. [ScienceDirect, Imidazole-based polymers, ]
  • Bioconjugation: The alkyne functionality allows for conjugation of this molecule with biomolecules like peptides and antibodies through click chemistry, enabling targeted drug delivery or the development of new diagnostic tools. [Royal Society of Chemistry, Click chemistry in bioconjugation, ]

Prop-2-yn-1-yl 1H-imidazole-1-carboxylate is a chemical compound with the molecular formula C7H6N2O2C_7H_6N_2O_2. It features an imidazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms. This compound is characterized by the presence of a prop-2-yn-1-yl group, which contributes to its reactivity and potential biological activity. The structure can be represented as follows:

text
N / \ C C || | C---C \ / C

Due to its functional groups. Notable reactions include:

  • Nucleophilic Substitution: The imidazole nitrogen can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Cycloaddition Reactions: The alkyne moiety can participate in cycloaddition reactions, particularly with electron-deficient systems.

These reactions are crucial for its utility in synthetic organic chemistry and drug development.

Research indicates that Prop-2-yn-1-yl 1H-imidazole-1-carboxylate exhibits notable biological activity. It has been reported to possess:

  • Antimicrobial Properties: This compound shows potential against various bacterial strains.
  • Anticancer Activity: Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

The synthesis of Prop-2-yn-1-yl 1H-imidazole-1-carboxylate typically involves several steps:

  • Formation of the Imidazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Alkyne Introduction: The propynyl group can be introduced via alkylation or coupling reactions.
  • Carboxylation: The final step usually involves the introduction of the carboxylate group, which can be done using carbon dioxide or other carboxylic acid derivatives.

These methods highlight the versatility of synthetic strategies available for this compound.

Prop-2-yn-1-yl 1H-imidazole-1-carboxylate has several applications, including:

  • Pharmaceutical Development: Its antimicrobial and anticancer properties make it a candidate for drug formulation.
  • Chemical Research: Used as an intermediate in organic synthesis, particularly in the development of new materials and compounds.

Several compounds share structural similarities with Prop-2-yn-1-yl 1H-imidazole-1-carboxylate. Here are some notable examples:

Compound NameStructure TypeUnique Features
Propargyl 1H-imidazole-1-carboxylateImidazole derivativeKnown as Heller-Sarpong reagent; widely used in organic synthesis .
Methyl 1-prop-2-ynecarboxylateAlkyne derivativeExhibits different reactivity patterns due to methyl substitution .
EthynylbenzeneSimple alkyneServes as a basic building block in synthetic chemistry; lacks heteroatoms .

Uniqueness

Prop-2-yn-1-yl 1H-imidazole-1-carboxylate is unique due to its combination of an imidazole ring and an alkyne moiety, which allows it to participate in diverse

XLogP3

0.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Prop-2-yn-1-yl 1H-imidazole-1-carboxylate

Dates

Modify: 2023-08-19

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